N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide
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Overview
Description
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide is a complex organic compound characterized by its unique structure and properties. This compound belongs to the class of perfluorinated sulfonamides, which are known for their high thermal stability, chemical resistance, and unique surface-active properties. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide typically involves multiple steps, starting with the preparation of the perfluorinated heptane backbone. This is followed by the introduction of the sulfonamide group and the ethoxyethyl substituent. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically require controlled temperatures and inert atmospheres to prevent degradation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its unique surface-active properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of high-performance coatings, lubricants, and fire-fighting foams.
Mechanism of Action
The mechanism of action of N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide involves its interaction with various molecular targets and pathways. Its perfluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, altering their properties and functions. The sulfonamide group can form hydrogen bonds with specific amino acid residues, influencing enzyme activity and protein stability.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctane sulfonamide (PFOSA)
- Perfluorobutanesulfonamide (PFBS)
- N-methyl perfluorooctane sulfonamide (N-MeFOSA)
Uniqueness
Compared to similar compounds, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide offers enhanced thermal stability and chemical resistance due to its longer perfluorinated chain and additional functional groups. These properties make it particularly suitable for applications requiring extreme conditions.
Properties
CAS No. |
68298-81-7 |
---|---|
Molecular Formula |
C13H14F15NO4S |
Molecular Weight |
565.30 g/mol |
IUPAC Name |
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide |
InChI |
InChI=1S/C13H14F15NO4S/c1-2-29(3-5-33-6-4-30)34(31,32)13(27,28)11(22,23)9(18,19)7(14,15)8(16,17)10(20,21)12(24,25)26/h30H,2-6H2,1H3 |
InChI Key |
QXDNTOUKCXKKHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOCCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Related CAS |
68298-81-7 |
Origin of Product |
United States |
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